

Application Note: Quantification of HMDRA in Human Plasma using LC-MS/MS

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Compound of Interest

Compound Name: *Hmdra*

Cat. No.: *B037786*

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Introduction

N-hydroxymethyl-3,4-dimethyl-2-phenylmorpholine (**HMDRA**) is a novel phenylmorpholine derivative under investigation for its potential therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of **HMDRA** in biological matrices is essential. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **HMDRA** in human plasma. The method utilizes a simple protein precipitation step for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach ensures high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis in drug development.^[1]
^[2]

Experimental Protocols

Materials and Reagents

- Analytes and Internal Standard (IS): **HMDRA** reference standard (>99% purity), **HMDRA**-d5 (deuterated internal standard, >99% purity).
- Chemicals and Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic acid (FA, >99%), and Water (Milli-Q or equivalent).
- Biological Matrix: Drug-free human plasma, stored at -80°C.

Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
- Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.
- Analytical Column: Waters ACQUITY UPLC® BEH C18, 50 mm × 2.1 mm, 1.7 µm.[3][4]

Sample Preparation

A protein precipitation method was employed for its simplicity and high-throughput capability.[5]
[6]

- Allow plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
- Vortex each sample to ensure homogeneity.
- To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (**HMDRA**-d5, 100 ng/mL in 50% MeOH).
- Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the supernatant to a new 96-well plate or autosampler vials.
- Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C
- Gradient Elution:
 - 0.0-0.5 min: 10% B
 - 0.5-2.0 min: 10% to 90% B
 - 2.0-2.5 min: 90% B
 - 2.5-2.6 min: 90% to 10% B
 - 2.6-3.5 min: 10% B (Re-equilibration)

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, with detection performed using Multiple Reaction Monitoring (MRM).

- Ion Source: Turbo V™ Ion Source
- IonSpray Voltage: 5500 V
- Temperature: 550°C
- Curtain Gas (CUR): 35 psi
- Collision Gas (CAD): Medium
- Ion Source Gas 1 (GS1): 50 psi
- Ion Source Gas 2 (GS2): 60 psi

MRM Transitions (Hypothetical):

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
HMDRA	222.2	121.1	25

| HMDRA-d5 (IS) | 227.2 | 126.1 | 25 |

Data Presentation and Results

The method was validated according to regulatory guidelines, assessing linearity, precision, accuracy, recovery, and stability.^[1]

Calibration Curve

The calibration curve was linear over the concentration range of 0.1 ng/mL to 100 ng/mL in human plasma. The coefficient of determination (r^2) was consistently >0.995 .

Parameter	Value
Concentration Range	0.1 - 100 ng/mL
Regression Model	Linear, $1/x^2$ weighting
Correlation Coefficient (r^2)	>0.995
Lower Limit of Quantification (LLOQ)	0.1 ng/mL

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, Low QC, Mid QC, and High QC.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
LLOQ	0.1	≤ 8.5	95.0 - 104.2	≤ 9.8	96.5 - 103.1
Low QC	0.3	≤ 7.1	98.2 - 102.5	≤ 8.2	97.1 - 101.8
Mid QC	10	≤ 5.4	99.5 - 101.3	≤ 6.5	98.9 - 102.0
High QC	80	≤ 4.8	98.7 - 100.9	≤ 5.9	99.1 - 101.5

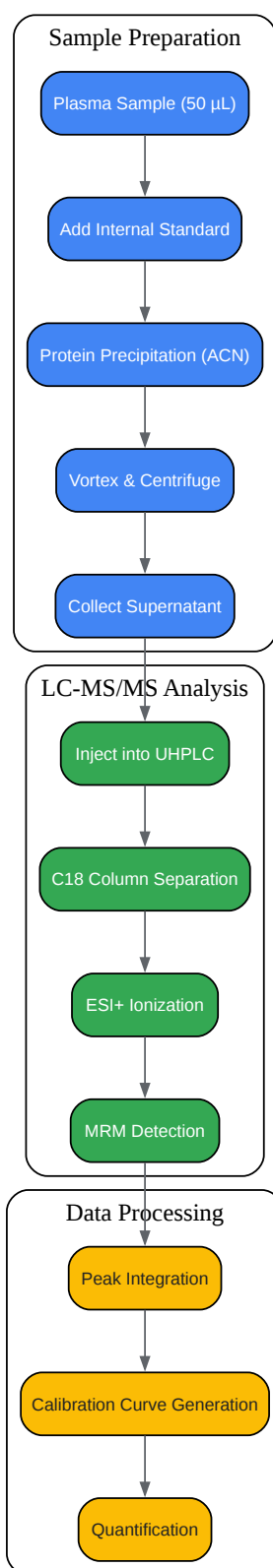
Matrix Effect and Recovery

The extraction recovery of **HMDRA** was high and consistent across all QC levels. The matrix effect was found to be minimal, with a coefficient of variation for the matrix factor of less than 15%.

QC Level	Concentration (ng/mL)	Mean Extraction Recovery (%)	Matrix Factor (%CV)
Low QC	0.3	92.5	≤ 11.2
High QC	80	94.1	≤ 9.5

Visualizations

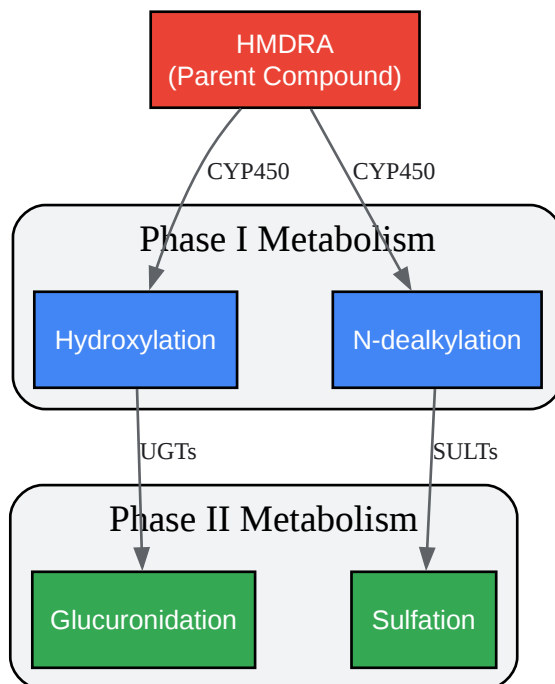
Experimental Workflow



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Caption: Workflow for **HMDRA** quantification in plasma.

Hypothetical Metabolic Pathway



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Caption: Potential metabolic pathways for **HMDRA**.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable means for quantifying **HMDRA** in human plasma. The simple sample preparation procedure and rapid chromatographic analysis time make it well-suited for high-throughput applications in clinical and preclinical studies. The method has been successfully validated and meets the criteria for bioanalytical method validation, ensuring the generation of high-quality data for pharmacokinetic assessments.

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